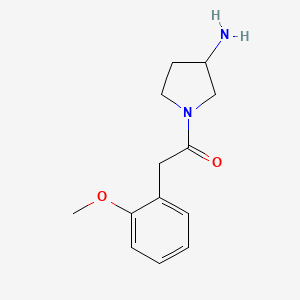
1-(3-氨基吡咯烷-1-基)-2-(2-甲氧基苯基)乙酮
描述
1-(3-Aminopyrrolidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one, also known as 3-Methoxy-2-pyrrolidinone (M2P), is an organic compound which has a wide range of applications in the scientific research field. M2P is a versatile compound that is used in various industrial and laboratory applications, including synthesis, as a solvent, and as a reagent. This compound is also known as 3-methoxy-2-pyrrolidine, 3-methoxy-2-pyrrolidone, or 3-methoxy-2-pyrrolidinone.
科学研究应用
杂环化合物的合成
已合成具有卤素或硝基基团的新型乙酮,起始物为相应的酸。该过程涉及在特定条件下将乙酮还原为氨基化合物,突出了在合成杂环化合物中使用1-(3-氨基吡咯烷-1-基)-2-(2-甲氧基苯基)乙酮的重要性 (Kwiecień & Szychowska, 2006)。
无金属合成多取代吡咯的方法
已开发出一种高效的无金属方法,用于合成多取代吡咯衍生物。这涉及在水性介质中进行取代乙酮的分子间环加成,标志着该化合物在绿色化学应用中的作用 (Kumar, Rāmānand & Tadigoppula, 2017)。
多组分反应中的转化
四氢吡咯苯并二氮杂环与某些化合物在二氯甲烷中进行的三组分反应突显了1-(3-氨基吡咯烷-1-基)-2-(2-甲氧基苯基)乙酮的转化能力,导致取代吡咯的形成 (Voskressensky et al., 2014)。
催化加氢应用
通过Raney镍催化加氢制备了该化合物的衍生物,表明其在催化加氢应用中的潜力 (Gorpinchenko et al., 2009)。
抗菌活性
多项研究表明从该化合物合成的衍生物具有潜在的抗菌活性。这些衍生物已针对各种细菌和真菌菌株进行了测试,显示出显著的抗菌性能 (Nagamani et al., 2018)。
属性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-5-3-2-4-10(12)8-13(16)15-7-6-11(14)9-15/h2-5,11H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBLSXXMRMGTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468023.png)
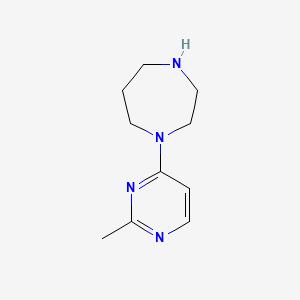
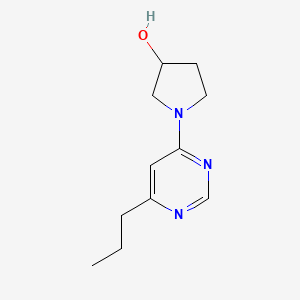
![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)
![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)
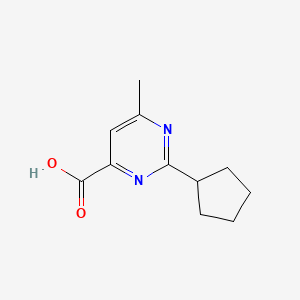
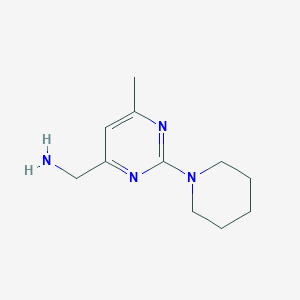
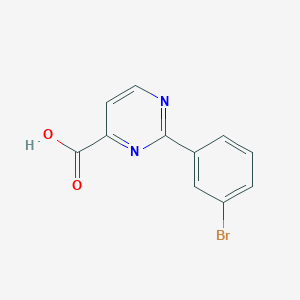
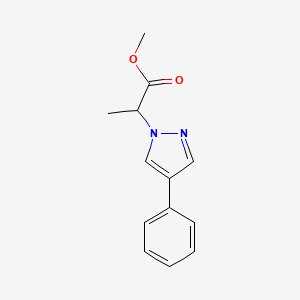
![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1468039.png)
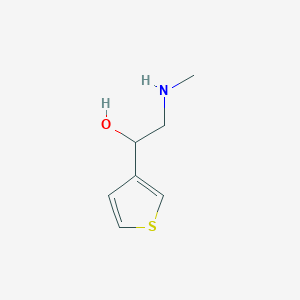
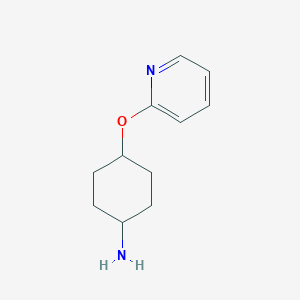
![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468043.png)
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one](/img/structure/B1468045.png)